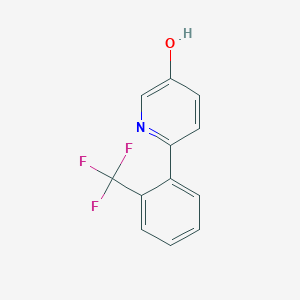
6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(5-chloro-2-methoxyphenyl)picolinic acid, 95% (6-AMCPA-95%) is an organic compound found in nature. It is a derivative of picolinic acid, which is an important component of many metabolic pathways. 6-AMCPA-95% is a versatile compound that has been used in a variety of scientific applications, including synthesis, drug development, and biochemistry.
Scientific Research Applications
6-AMCPA-95% has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of biologically active compounds, such as peptides, nucleosides, and nucleotides. It has been used as a reagent in the synthesis of pharmaceuticals and other drugs. In addition, it has been used as a catalyst in organic reactions.
Mechanism of Action
6-AMCPA-95% is thought to act as an inhibitor of enzymes involved in metabolic pathways. It is thought to inhibit the activity of enzymes such as adenosine deaminase and phosphoribosyltransferase, which are involved in the synthesis of important molecules such as ATP and NADPH.
Biochemical and Physiological Effects
6-AMCPA-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways and to have anti-inflammatory, antioxidant, and anti-tumor effects. It has also been shown to inhibit the growth of bacteria and fungi and to have anti-viral activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-AMCPA-95% in lab experiments is its high purity and solubility in aqueous solutions. This makes it easy to work with and allows for precise control over the concentrations of the compound. However, 6-AMCPA-95% is a relatively expensive compound, which can limit its use in some experiments.
Future Directions
The potential future directions for 6-AMCPA-95% include its use in the synthesis of new drugs, the development of new catalysts, the study of its biochemical and physiological effects, and its use as an inhibitor of enzymes involved in metabolic pathways. In addition, 6-AMCPA-95% could be used to study the effects of environmental pollutants on cellular processes, as well as to develop new strategies for the treatment of diseases. Finally, 6-AMCPA-95% could be used to study the effects of novel compounds on cellular processes and to develop new strategies for the prevention and treatment of diseases.
Synthesis Methods
6-AMCPA-95% can be synthesized from picolinic acid and 5-chloro-2-methoxyphenol. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide. The reaction is typically carried out at a temperature of 80-90°C for 1-2 hours. After the reaction, the product is isolated by filtration and recrystallized from aqueous ethanol.
properties
IUPAC Name |
6-amino-3-(5-chloro-2-methoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-10-4-2-7(14)6-9(10)8-3-5-11(15)16-12(8)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHXIIZCTNDFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6415117.png)








